2-Bromo-5-methoxyisonicotinamide
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Overview
Description
2-Bromo-5-methoxyisonicotinamide is a chemical compound with the molecular formula C7H7BrN2O2 It is a derivative of isonicotinamide, characterized by the presence of a bromine atom at the 2-position and a methoxy group at the 5-position on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxyisonicotinamide typically involves the bromination of 5-methoxyisonicotinamide. One common method includes the use of bromine in an organic solvent such as dichloromethane, under controlled temperature conditions. The reaction is carried out at low temperatures to prevent over-bromination and to ensure selective substitution at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and bromination reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxyisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, while coupling reactions can produce complex organic molecules with extended aromatic systems .
Scientific Research Applications
2-Bromo-5-methoxyisonicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxyisonicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzenamine
- 2-Bromo-5-methoxyisonicotinic acid
- 2-Bromo-isonicotinamide
Uniqueness
2-Bromo-5-methoxyisonicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C7H7BrN2O2 |
---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
2-bromo-5-methoxypyridine-4-carboxamide |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-5-3-10-6(8)2-4(5)7(9)11/h2-3H,1H3,(H2,9,11) |
InChI Key |
FSWFYOCMGUGHLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1C(=O)N)Br |
Origin of Product |
United States |
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